Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the molecular formula C11H9BrO3 It is a derivative of indene, featuring a bromine atom at the 5th position, a keto group at the 3rd position, and a methyl ester group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate typically involves the bromination of an indene derivative followed by esterification. One common method involves the bromination of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, followed by methylation using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The keto group can be reduced to a hydroxyl group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted indene derivatives.
Reduction: 5-bromo-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylate.
Hydrolysis: 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
- Methyl 5-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
- Methyl 5-iodo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
Uniqueness
Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C11H9BrO3 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 5-bromo-3-oxo-1,2-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)9-5-10(13)8-4-6(12)2-3-7(8)9/h2-4,9H,5H2,1H3 |
InChI Key |
APRJTZZWXNILCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)C2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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